molecular formula C14H17N3 B1422692 5-(2-Methylpiperazin-1-yl)isoquinoline CAS No. 1492782-26-9

5-(2-Methylpiperazin-1-yl)isoquinoline

Cat. No. B1422692
M. Wt: 227.3 g/mol
InChI Key: BDNZUHNXMWLNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylpiperazin-1-yl)isoquinoline is a small molecule with the molecular formula C14H17N3 and a molecular weight of 227.31 . It is also known as Luminarin and has gained attention as a fluorescent probe for biological imaging.


Molecular Structure Analysis

The InChI code for 5-(2-Methylpiperazin-1-yl)isoquinoline is 1S/C14H17N3/c1-11-9-16-7-8-17(11)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3 . This molecule belongs to the class of organic compounds known as isoquinolines and derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety .

Scientific Research Applications

Anticancer Activity

5-(2-Methylpiperazin-1-yl)isoquinoline and its derivatives have been extensively studied for their potential anticancer activity. For example, the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines with various heteroaromatic substituents at the C-3 position was investigated. It was discovered that the derivatives with specific substituents demonstrated a high level of anticancer activity, indicating that the level and direction of the activity significantly depend on the nature of heterocyclic substituents. These findings suggest that this class of compounds is a promising candidate for anticancer drug development (Konovalenko et al., 2022).

Protein Kinase Inhibition

The isoquinoline sulfonamides, a class of synthetic protein kinase inhibitors, have been studied for their effects on lymphocyte function. Specifically, compounds such as 1-(5-isoquinoline sulfonyl)-2-methylpiperazine dihydrochloride (H7) were found to inhibit the lytic activity of cytotoxic T lymphocytes (CTL) and cellular proliferation. The study concluded that modulation of an early biochemical signal affects both short-term (e.g., CTL-mediated lysis) and long-term (e.g., cellular proliferation) events, providing evidence for the integral role of protein kinase C in the activation of the lytic signal in CTL (Juszczak & Russell, 1989).

Corrosion Inhibition

A study on 8-hydroxyquinoline analogs, including those related to 5-(2-Methylpiperazin-1-yl)isoquinoline, explored their role as corrosion inhibitors for C22E steel in hydrochloric acid solution. The study found that these compounds demonstrated effective corrosion inhibition, and the performance was correlated with their molecular structures. This suggests that derivatives of 5-(2-Methylpiperazin-1-yl)isoquinoline could be potential candidates for corrosion prevention applications (About et al., 2020).

Fluorescent Sensing

Compounds related to 5-(2-Methylpiperazin-1-yl)isoquinoline were investigated for their potential as fluorescent sensors. Specifically, sensors based on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid were designed to detect Cu2+ ions. These sensors showed significant fluorescence turn-on response towards Cu2+, indicating their potential application in fluorescent sensing technologies (Liu et al., 2014).

properties

IUPAC Name

5-(2-methylpiperazin-1-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-9-16-7-8-17(11)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNZUHNXMWLNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylpiperazin-1-yl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methylpiperazin-1-yl)isoquinoline
Reactant of Route 2
Reactant of Route 2
5-(2-Methylpiperazin-1-yl)isoquinoline
Reactant of Route 3
Reactant of Route 3
5-(2-Methylpiperazin-1-yl)isoquinoline
Reactant of Route 4
5-(2-Methylpiperazin-1-yl)isoquinoline
Reactant of Route 5
5-(2-Methylpiperazin-1-yl)isoquinoline
Reactant of Route 6
5-(2-Methylpiperazin-1-yl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.